REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)[NH2:2].[CH2:12](O)[CH3:13]>OS(O)(=O)=O>[NH:1]([C:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH2:12][CH3:13])=[O:8])=[CH:10][CH:11]=1)[NH2:2]
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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N(N)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Name
|
|
Quantity
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3 mL
|
Type
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solvent
|
Smiles
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OS(=O)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture is heated
|
Type
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TEMPERATURE
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Details
|
at reflux for five hours
|
Duration
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5 h
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Type
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CUSTOM
|
Details
|
the ethanol is evaporated
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Type
|
EXTRACTION
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Details
|
extraction
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=CC=C(C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |